molecular formula C11H17NO2S B1307788 Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate CAS No. 524732-40-9

Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate

Cat. No.: B1307788
CAS No.: 524732-40-9
M. Wt: 227.33 g/mol
InChI Key: RAYZUUQQCZPSAR-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Synthesis and Reactions

Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate serves as a key intermediate in various chemical syntheses and reactions. For instance, its reactivity with aromatic amines leads to pyrroledione-pyrroledione recyclization, forming complex molecules with potential applications in material science and pharmaceuticals (Silaichev et al., 2010). Similarly, its derivatives have been synthesized for the study of their physical and chemical properties, contributing to the development of novel organic compounds with specific functions (Grauer & König, 2009).

Polymer Science

In polymer science, derivatives of this compound have been explored for the synthesis of polymers. These studies include the enzymatic ring-opening polymerization of cyclic depsipeptides, indicating its potential in creating bio-based polymers with unique properties (Feng et al., 2000).

Medicinal Chemistry

In medicinal chemistry, modifications of this compound have been investigated for their biological activities. For instance, derivatives have been synthesized as part of the search for new therapeutic agents, illustrating the role of this compound in drug discovery and development processes (Thomas et al., 2014).

Material Science

The compound and its derivatives find applications in material science, particularly in the synthesis of materials with specific electronic or photonic properties. For example, the formation of complex heterocyclic structures from this compound derivatives highlights its utility in developing materials for technological applications (Hamed et al., 2008).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-amino-5-isoprop

Properties

IUPAC Name

propan-2-yl 2-amino-5-propan-2-ylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-6(2)9-5-8(10(12)15-9)11(13)14-7(3)4/h5-7H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYZUUQQCZPSAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(S1)N)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001178002
Record name 1-Methylethyl 2-amino-5-(1-methylethyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524732-40-9
Record name 1-Methylethyl 2-amino-5-(1-methylethyl)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524732-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 2-amino-5-(1-methylethyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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